molecular formula C16H16Cl2N4 B2519361 N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride CAS No. 2126178-19-4

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride

Cat. No. B2519361
CAS RN: 2126178-19-4
M. Wt: 335.23
InChI Key: GKMLDTNLESTSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride, also known as AG1478, is a small molecule inhibitor that selectively blocks the activity of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Antimalarial Activity A series of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, related to the compound , were synthesized and evaluated for their antimalarial effects. The research found general antimalarial activity among these compounds, highlighting their potential in this field (Elslager et al., 1981).

Corrosion Inhibition Investigations into benzoxazines, which include derivatives like 3-amino-2-methylquinazolin-4(3H)-one, revealed their properties as corrosion inhibitors on mild steel in acidic environments. These findings suggest possible applications in industrial corrosion prevention (Kadhim et al., 2017).

Antimicrobial Properties Novel quinazolinone derivatives, which include structures similar to N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride, have been synthesized and shown to exhibit antimicrobial activity. This underscores their potential in developing new antimicrobial agents (Habib et al., 2013).

Cancer Research Compounds related to this compound have been synthesized and evaluated as potential human AKT1 inhibitors, indicating their potential application in cancer research and therapy (Ghanei et al., 2016).

Inhibitors of Viral Infection Certain 4-anilino-6-aminoquinazoline derivatives have shown high anti-MERS-CoV (Middle East Respiratory Syndrome Coronavirus) activities, suggesting the potential use of similar compounds in treating viral infections (Lee et al., 2020).

Safety and Hazards

Similar compounds, such as 4-Chlorobenzyl chloride, are considered hazardous. They may cause an allergic skin reaction and are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-N-[(4-chlorophenyl)methyl]-2-N-methylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4.ClH/c1-18-16-20-14-5-3-2-4-13(14)15(21-16)19-10-11-6-8-12(17)9-7-11;/h2-9H,10H2,1H3,(H2,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMLDTNLESTSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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